(5-Fluoro-2-thienyl)acetic acid
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Overview
Description
(5-Fluoro-2-thienyl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The presence of a fluorine atom at the 5-position and an acetic acid group at the 2-position of the thiophene ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-thienyl)acetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto the thiophene ring. One common method is the halogenation of thiophene followed by a substitution reaction to introduce the acetic acid group. The reaction conditions often involve the use of reagents such as sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-2-thienyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(5-Fluoro-2-thienyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-thienyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The acetic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
(5-Bromo-2-thienyl)acetic acid: Contains a bromine atom instead of fluorine, which can affect its reactivity and applications.
(5-Chloro-2-thienyl)acetic acid: Similar structure but with a chlorine atom, leading to variations in its chemical behavior.
Uniqueness: The presence of the fluorine atom in (5-Fluoro-2-thienyl)acetic acid imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(5-fluorothiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKCGZLWWJOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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